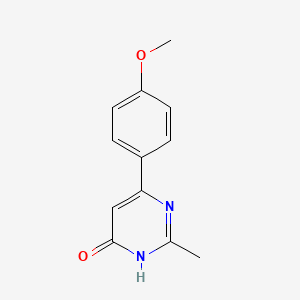

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one

Description

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is a dihydropyrimidinone derivative characterized by a pyrimidinone core substituted with a 4-methoxyphenyl group at position 6 and a methyl group at position 2. This scaffold is synthesized via multicomponent reactions, such as the Biginelli condensation, involving 4-methoxybenzaldehyde, β-keto esters, and urea or thiourea derivatives . The compound exhibits a planar pyrimidinone ring with a partially saturated 3,4-dihydro structure, as confirmed by X-ray crystallography (mean C–C bond length: 0.002 Å; R factor: 0.046) . Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol, and it typically forms crystalline solids with a melting point range of 117–146°C depending on substituents and purification methods .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-13-11(7-12(15)14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEUXVAGFJHCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633368 | |

| Record name | 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142220-67-5 | |

| Record name | 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

Oxidation: Formation of 6-(4-Hydroxyphenyl)-2-methylpyrimidin-4(1H)-one.

Reduction: Formation of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Catalytic Approaches

The synthesis of 6-(4-methoxyphenyl)-2-methylpyrimidin-4(1H)-one and analogues often employs acidic catalysts. For example:

- Strong Acidic Ion-Exchange Membranes (e.g., HF-101): Yield: 95.4% under optimized conditions (anisaldehyde:methyl acetoacetate:urea = 1:2:5; ethanol solvent; 2 h reflux) .

- ZnCl₂ in n-Heptane-Toluene: Yield: ~59–68% for related dihydropyrimidinones .

- Microwave-Assisted Synthesis : Reduces reaction time (1 min) with 87.76% yield for coumarin-substituted analogues .

Table 1: Catalyst Efficiency Comparison

| Catalyst | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| HF-101 Membrane | 95.4 | 2 h | |

| ZnCl₂ | 59–68 | 8.5 h | |

| TsOH (Microwave) | 87.76 | 1 min |

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

Variations at positions 4, 5, and 6 significantly alter properties:

- Position 6 :

- Position 2: Methyl: Provides steric hindrance, improving metabolic stability compared to thioxo or amino groups .

- Position 5 :

Table 2: Melting Points of Analogues

Antifungal and Anticancer Activity

- This compound : Moderate antifungal activity (MIC ~50 µg/mL against Candida albicans) .

- Furanose-Substituted Analogues (e.g., 6D): Enhanced bioactivity due to glycosidic moieties (IC₅₀ = 12 µM in breast cancer cells) .

- Nitro-Substituted Derivatives (4b, 4e) : Superior anthelmintic activity (paralysis time <10 min at 50 mg/mL) .

Biological Activity

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxyphenyl group, which influences its chemical reactivity and biological interactions. The presence of the methoxy group enhances lipophilicity and may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in developing anti-inflammatory and neuroprotective agents.

- Receptor Modulation : It may also modulate signaling pathways by interacting with receptors involved in cellular processes, which can be beneficial in treating neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines:

| Cell Line | GI Value at 10 μM |

|---|---|

| HOP-92 (NSCL) | 86.28% |

| HCT-116 (Colorectal) | 40.87% |

| SK-BR-3 (Breast) | 46.14% |

These findings suggest that this compound exhibits promising cytostatic activity, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Active against Escherichia coli.

The minimum inhibitory concentration (MIC) values indicate significant activity, suggesting its utility as an antimicrobial agent .

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective effects of similar pyrimidine derivatives, demonstrating their ability to promote neuronal survival in models of neurodegeneration. This suggests that this compound may have similar protective effects .

- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties, showing potential to inhibit COX-2 activity with comparable efficacy to established anti-inflammatory drugs .

- Antioxidant Activity : Research indicates that derivatives containing methoxy groups exhibit enhanced antioxidant capabilities, which could contribute to their overall therapeutic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.